molecular formula C13H18N2O2 B1436627 (R)-benzyl 3-methylpiperazine-1-carboxylate CAS No. 623586-00-5

(R)-benzyl 3-methylpiperazine-1-carboxylate

Cat. No. B1436627
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-LLVKDONJSA-N
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Description

“®-Benzyl 3-methylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1217831-52-1 . It is also known as “®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride” and has a molecular weight of 270.76 .


Physical And Chemical Properties Analysis

“®-Benzyl 3-methylpiperazine-1-carboxylate” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Asymmetric Synthesis

(R)-benzyl 3-methylpiperazine-1-carboxylate has been utilized in asymmetric synthesis. For instance, an enantioselective benzylation method was developed using phase-transfer catalysts to obtain compounds with a chiral 3-benzylpiperidine backbone, which are crucial for preparing biologically active compounds (Wang et al., 2018).

Chiral Solvating Properties

The compound exhibits significant chiral solvating properties. In one study, its derivatives formed diastereomeric associates with racemic compounds, leading to the doubling of characteristic signals in NMR spectra, thus showcasing its potential as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).

Synthesis of Amides

It plays a role in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This process is integral in the synthesis of various compounds, including antileukemic agents (Koroleva et al., 2011).

Cocrystallization Studies

Cocrystallization studies involving N-donor type compounds, including N-methylpiperazine, with acids like 5-sulfosalicylic acid have been conducted. These studies are crucial in understanding hydrogen-bonding synthons and their effects on crystal packing, which has applications in crystal engineering and host-guest chemistry (Wang et al., 2011).

Catalysis

The compound has been involved in catalysis research. For example, its use in palladium-catalyzed reactions led to the synthesis of optically active compounds, highlighting its utility in asymmetric catalysis (Yamazaki & Achiwa, 1995).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

benzyl (3R)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654160
Record name Benzyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-benzyl 3-methylpiperazine-1-carboxylate

CAS RN

623586-00-5
Record name Benzyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AH Miah, IED Smith, M Rackham, A Mares… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-interacting serine/threonine protein kinase 2 (RIPK2) is an important kinase of the innate immune system. Herein, we describe the optimization of a series of RIPK2 PROTACs …
Number of citations: 28 pubs.acs.org

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